molecular formula C19H27N3O4 B13937589 5-Benzyl 2-(tert-butyl) 2,5,8-triazaspiro[3.5]nonane-2,5-dicarboxylate

5-Benzyl 2-(tert-butyl) 2,5,8-triazaspiro[3.5]nonane-2,5-dicarboxylate

Cat. No.: B13937589
M. Wt: 361.4 g/mol
InChI Key: HHJYHTZNWPVIJH-UHFFFAOYSA-N
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Description

2-(1,1-Dimethylethyl) 5-(phenylmethyl) 2,5,8-triazaspiro[35]nonane-2,5-dicarboxylate is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-Dimethylethyl) 5-(phenylmethyl) 2,5,8-triazaspiro[3.5]nonane-2,5-dicarboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the spirocyclic core, followed by the introduction of the functional groups. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1,1-Dimethylethyl) 5-(phenylmethyl) 2,5,8-triazaspiro[3.5]nonane-2,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(1,1-Dimethylethyl) 5-(phenylmethyl) 2,5,8-triazaspiro[3.5]nonane-2,5-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and protein binding.

    Industry: It can be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1,1-Dimethylethyl) 5-(phenylmethyl) 2,5,8-triazaspiro[3.5]nonane-2,5-dicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,1-Dimethylethyl) 5-(phenylmethyl) 2,5,8-triazaspiro[3.5]nonane-2,5-dicarboxylate is unique due to its spirocyclic structure, which imparts specific chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the design of new materials and pharmaceuticals.

Properties

Molecular Formula

C19H27N3O4

Molecular Weight

361.4 g/mol

IUPAC Name

5-O-benzyl 2-O-tert-butyl 2,5,8-triazaspiro[3.5]nonane-2,5-dicarboxylate

InChI

InChI=1S/C19H27N3O4/c1-18(2,3)26-16(23)21-13-19(14-21)12-20-9-10-22(19)17(24)25-11-15-7-5-4-6-8-15/h4-8,20H,9-14H2,1-3H3

InChI Key

HHJYHTZNWPVIJH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CNCCN2C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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